3-(Aminomethyl)-2,6-dimethylbenzoic acid
Description
3-(Aminomethyl)-2,6-dimethylbenzoic acid (IUPAC name: 3-amino-2,6-dimethylbenzoic acid) is a substituted benzoic acid derivative with the molecular formula C₉H₁₁NO₂ . Its structure features a benzoic acid backbone substituted with methyl groups at the 2- and 6-positions and an aminomethyl group (-CH₂NH₂) at the 3-position. Key identifiers include:
- SMILES: CC1=C(C(=C(C=C1)N)C)C(=O)O
- InChIKey: AQZUFQJRBICMRZ-UHFFFAOYSA-N
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(aminomethyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
MLFIMZAPPLHTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2,6-Dimethylbenzoic Acid: Lacks the 3-aminomethyl group but shares steric hindrance at the 2- and 6-positions.
3,5-Dimethylbenzoic Acid : Methyl groups at 3- and 5-positions allow planar carboxyl group conjugation with the aromatic ring.
Table 1: Structural Comparison
| Compound | Substituents | Key Structural Features |
|---|---|---|
| 3-(Aminomethyl)-2,6-dimethylbenzoic acid | 2,6-dimethyl; 3-aminomethyl | Steric hindrance at carboxyl; hydrophilic/hydrogen-bonding aminomethyl group |
| 2,6-Dimethylbenzoic acid | 2,6-dimethyl | Twisted carboxyl group (non-planar); reduced conjugation with aromatic ring |
| 3,5-Dimethylbenzoic acid | 3,5-dimethyl | Planar carboxyl group; higher hydrophobicity |
| 3-Acetamido-2,6-dimethylbenzoic acid | 2,6-dimethyl; 3-acetamido | Acetamido group enhances polarity but reduces hydrogen-bonding vs. aminomethyl |
Physicochemical Properties
- Hydrophilicity: The twisted carboxyl group in 2,6-dimethylbenzoic acid increases hydrophilicity compared to 3,5-dimethylbenzoic acid, which retains a planar, hydrophobic carboxyl group . The aminomethyl group in this compound likely amplifies hydrophilicity through hydrogen bonding.
- Self-Association: 3,5-Dimethylbenzoic acid self-associates in non-polar solvents (e.g., cyclohexane) due to its planar structure, whereas steric shielding in 2,6-dimethylbenzoic acid prevents this . The aminomethyl substituent in the target compound may further disrupt self-association.
Thermodynamic Partitioning Behavior
Partitioning data (water-octanol/cyclohexane) highlight steric and electronic effects:
- 2,6-Dimethylbenzoic Acid: ΔGw→o and ΔGw→c are less negative than 3,5-dimethylbenzoic acid due to reduced hydrophobicity . ΔHw→o is less negative, indicating weaker octanol interactions with the twisted carboxyl group.
- 3,5-Dimethylbenzoic Acid :
Table 2: Thermodynamic Trends
| Compound | ΔGw→o | ΔHw→o | ΔSw→o | Key Insight |
|---|---|---|---|---|
| 2,6-Dimethylbenzoic acid | Less negative | Less negative | Higher | Twisted carboxyl reduces octanol affinity; entropy-driven partitioning |
| 3,5-Dimethylbenzoic acid | More negative | More negative | Lower | Planar carboxyl enhances hydrophobic interactions; enthalpy-driven |
For this compound, the aminomethyl group is expected to further lower ΔGw→o negativity due to increased aqueous solubility, though experimental data are needed for confirmation.
Hydrogen Bonding and Steric Effects
- Intramolecular Hydrogen Bonding: In polar solvents, steric hindrance in 2,6-dimethylbenzoic acid disrupts hydrogen bonding, unlike 2-nitrophenol derivatives where hydrogen bonds persist . The aminomethyl group in the target compound may form intermolecular hydrogen bonds, enhancing solubility.
- Steric Twisting : The 2,6-dimethyl substitution forces the carboxyl group out of plane, reducing π-conjugation and increasing polarity. This effect is absent in 3,5-dimethylbenzoic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
